PA-8
Description
This compound belongs to the pyrido[2,3-d]pyrimidine-dione family, characterized by a bicyclic scaffold fused with pyrimidine and pyridine rings. Its structure includes a 3-methoxy-4-prop-2-enoxyphenyl substituent at position 5 and an amino group at position 2. The tetrahydropyrido core contributes to conformational flexibility, distinguishing it from fully aromatic analogs .
Properties
IUPAC Name |
2-amino-5-(3-methoxy-4-prop-2-enoxyphenyl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c1-3-6-25-11-5-4-9(7-12(11)24-2)10-8-13(22)19-15-14(10)16(23)21-17(18)20-15/h3-5,7,10H,1,6,8H2,2H3,(H4,18,19,20,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSWTWUTSKSXOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC(=O)NC3=C2C(=O)NC(=N3)N)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601113935 | |
| Record name | 2-Amino-5,8-dihydro-5-[3-methoxy-4-(2-propen-1-yloxy)phenyl]pyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601113935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878437-15-1 | |
| Record name | 2-Amino-5,8-dihydro-5-[3-methoxy-4-(2-propen-1-yloxy)phenyl]pyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=878437-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5,8-dihydro-5-[3-methoxy-4-(2-propen-1-yloxy)phenyl]pyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601113935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-5-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
PA 8 can be synthesized through a series of chemical reactions involving nucleophilic substitution, hydrolysis, and silicon etherification. The key intermediate is prepared from 2-chloro-4-nitroimidazole and (S)-epichlorohydrin. This intermediate undergoes further O-alkylation and intramolecular cyclization to obtain PA 8 with excellent quality and yield . The industrial production of PA 8 involves optimizing these steps to ensure scalability and efficiency.
Chemical Reactions Analysis
PA 8 undergoes various chemical reactions, including:
Oxidation: PA 8 can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups in PA 8, leading to different derivatives.
Substitution: PA 8 can undergo nucleophilic substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
PA 8 has a wide range of scientific research applications:
Chemistry: PA 8 is used as a tool compound to study PAC1 receptor signaling pathways.
Biology: It helps in understanding the role of PAC1 receptors in various biological processes.
Medicine: PA 8 is investigated for its potential therapeutic applications in treating pain and inflammatory conditions.
Industry: PA 8 is used in the development of new drugs and therapeutic agents .
Mechanism of Action
PA 8 exerts its effects by selectively binding to PAC1 receptors and inhibiting PACAP-induced CREB phosphorylation. This inhibition prevents the downstream signaling pathways that lead to various physiological responses. The molecular targets of PA 8 include PAC1 receptors, and it affects pathways involving cyclic AMP (cAMP) and CREB phosphorylation .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table and discussion highlight key differences between the target compound and related pyrido-pyrimidine derivatives from the literature:
Key Comparisons:
Structural Flexibility : The target compound’s tetrahydropyrido core allows greater conformational adaptability compared to the rigid spirocyclic systems in compounds 10a,b . This flexibility may enhance binding to dynamic biological targets like kinases or G-protein-coupled receptors.
Substituent Effects: The 3-methoxy-4-propenoxyphenyl group introduces steric bulk and electron-donating effects, contrasting with the electron-withdrawing thioxo groups in 14b and 10a,b. Such differences impact solubility and intermolecular interactions .
Synthetic Complexity : Compound 9 () employs protective groups (e.g., tert-butyldimethylsilyl) for specialized applications, whereas the target compound’s synthesis likely prioritizes simplicity and yield, as seen in the reflux-based methods for 14b .
Biological Activity
The compound 2-Amino-5-(3-methoxy-4-prop-2-enoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione is a member of the tetrahydropyrido-pyrimidine family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name : 2-Amino-5-(3-methoxy-4-prop-2-enoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione
- Molecular Formula : C18H20N2O4
- Molecular Weight : 336.36 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in disease pathways. The presence of functional groups such as amino and methoxy enhances its reactivity and potential binding affinity to biological targets.
Anticancer Activity
Research indicates that compounds similar to 2-Amino-5-(3-methoxy-4-prop-2-enoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione exhibit significant anticancer properties. For example:
- Case Study : A study on related tetrahydropyrido-pyrimidines showed that they inhibited tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives with similar structures possess notable antibacterial activity against various pathogens.
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Strong |
| Salmonella typhi | Weak |
Enzyme Inhibition
Inhibition studies have demonstrated that this compound can inhibit key enzymes associated with disease processes:
- Acetylcholinesterase Inhibition : Compounds in this class have shown promising results in inhibiting acetylcholinesterase (AChE), which is crucial for managing neurodegenerative diseases .
In Vitro Studies
In vitro studies have been conducted to assess the cytotoxic effects of the compound on cancer cell lines. The results indicate:
- IC50 Values : The half-maximal inhibitory concentration (IC50) values for related compounds ranged from 0.1 to 10 µM against several cancer cell lines .
In Vivo Studies
Further research is necessary to validate these findings in vivo. However, preliminary studies suggest that oral administration of similar compounds resulted in significant tumor suppression in animal models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
